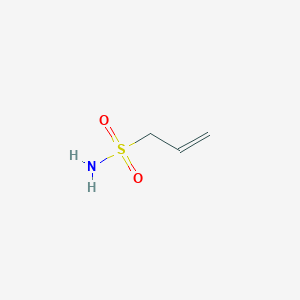

Prop-2-ene-1-sulfonamide

Description

Properties

IUPAC Name |

prop-2-ene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c1-2-3-7(4,5)6/h2H,1,3H2,(H2,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYWISZSMFIKJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16325-51-2 | |

| Record name | prop-2-ene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Prop-2-ene-1-sulfonamide (Allylsulfonamide)

Topic: Prop-2-ene-1-sulfonamide (CAS 16325-51-2) Content Type: Technical Whitepaper & Application Guide Audience: Medicinal Chemists, Process Engineers, and Materials Scientists

From Pharmacophore to Functional Monomer: A Structural & Synthetic Analysis[1]

Executive Summary

This compound (CAS 16325-51-2), often referred to as allylsulfonamide, represents a high-value "dual-function" scaffold in modern chemical research. Structurally, it combines a primary sulfonamide moiety—a classic zinc-binding pharmacophore—with an allyl group, which serves as a reactive handle for radical polymerization, thiol-ene "click" chemistry, or covalent modification.

This guide moves beyond basic catalog data to analyze the compound's utility as a Carbonic Anhydrase (CA) inhibitor fragment in drug discovery and as a functional additive in industrial electroplating and polymer synthesis.

Physicochemical Profile

The physical behavior of this compound is dictated by the competition between the polar sulfonamide headgroup and the hydrophobic allyl tail.

| Property | Specification | Technical Insight |

| CAS Number | 16325-51-2 | Unique identifier.[1][2] |

| IUPAC Name | This compound | Also known as Allylsulfonamide. |

| Molecular Weight | 121.16 g/mol | Ideal for Fragment-Based Drug Design (FBDD). |

| Appearance | White to off-white crystalline solid | Purity is critical; yellowing indicates oxidative degradation or polymerization. |

| Melting Point | 87–89 °C | Sharp melting point indicates high purity; broad range suggests oligomerization [1]. |

| Solubility | DMSO, Methanol, Acetone | Sparingly soluble in water; requires co-solvent for aqueous assays. |

| pKa | ~10.0 (Sulfonamide NH) | Deprotonates at high pH, facilitating metal coordination (e.g., Zn²⁺, Ni²⁺). |

| Storage | 2–8 °C, Inert Atmosphere | Critical: The allyl group is susceptible to spontaneous radical polymerization if exposed to heat/light. |

Synthetic Architecture

The synthesis of this compound requires strict temperature control to prevent premature reaction of the alkene moiety. The standard route involves the ammonolysis of prop-2-ene-1-sulfonyl chloride.

Optimized Synthetic Protocol

Note: This protocol is designed to minimize hydrolysis of the sulfonyl chloride and prevent polymerization.

Reagents:

-

Prop-2-ene-1-sulfonyl chloride (Allyl sulfonyl chloride)[3]

-

Anhydrous Ammonia (

) or Ammonium Hydroxide ( -

Solvent: THF or 1,4-Dioxane (anhydrous preferred)

Step-by-Step Workflow:

-

Preparation: Dissolve prop-2-ene-1-sulfonyl chloride (1.0 equiv) in anhydrous THF (0.5 M concentration). Cool the solution to -10 °C using an ice/salt bath.

-

Ammonolysis: Slowly bubble anhydrous

gas through the solution OR dropwise add ammonium hydroxide (3.0 equiv).-

Critical Control Point: Maintain internal temperature below 0 °C. Exotherms can trigger polymerization of the allyl group.

-

-

Reaction Monitoring: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour. Monitor via TLC (EtOAc/Hexane) or LC-MS.

-

Workup:

-

Remove solvent under reduced pressure (keep bath < 30 °C).

-

Redissolve residue in EtOAc.

-

Wash with 1N HCl (to remove excess ammonia), then Brine.

-

Dry over

and concentrate.

-

-

Purification: Recrystallization from Ethanol/Hexane or flash chromatography.

Synthesis Logic Diagram

Figure 1: Synthetic pathway emphasizing temperature control to preserve the allyl functionality.

Pharmacological Mechanism: The "Warhead" Concept

In drug development, this compound serves as a specific inhibitor of Carbonic Anhydrase (CA) enzymes, particularly isoforms hCA I and hCA II.

Mechanism of Action (MOA)

The sulfonamide moiety (

-

Ionization: The sulfonamide

is weakly acidic. Upon entering the active site, it deprotonates to the anion ( -

Coordination: The nitrogen atom coordinates directly to the catalytic Zinc ion (

) in the enzyme's active site. -

Displacement: This binding displaces the zinc-bound water molecule/hydroxide ion essential for the catalytic hydration of

. -

Selectivity: The allyl tail extends into the hydrophobic pocket of the enzyme, providing additional Van der Waals interactions that can differentiate between CA isoforms [2].

Mechanistic Pathway Diagram

Figure 2: Mechanism of Carbonic Anhydrase inhibition via Zinc coordination.

Industrial & Material Applications

Beyond pharma, the unique structure of CAS 16325-51-2 enables specific industrial utilities.

Electroplating (Nickel Softener)

This compound is used as a brightener and softening agent in nickel electroplating baths (typically at concentrations of 0.1 – 2.0 g/L) [3].

-

Function: The sulfonamide group adsorbs onto the cathode surface, modifying the crystal growth of the nickel deposit.

-

Result: It reduces internal stress in the nickel layer, preventing cracking and ensuring a ductile, bright finish.

Functional Hydrogels

The allyl group allows this molecule to be used as a monomer in radical polymerization.

-

pH-Responsive Polymers: Copolymerization with acrylamide or acrylic acid yields hydrogels where the sulfonamide group acts as a pH-sensitive moiety.

-

Click Chemistry: The double bond participates in thiol-ene click reactions, allowing the post-polymerization attachment of the sulfonamide group to biomaterial scaffolds.

Handling & Safety Protocols

Signal Word: WARNING

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Stability: Stable under recommended storage. Avoid: Strong oxidizing agents, peroxides (can trigger polymerization), and strong bases.

-

Self-Validating Purity Check:

-

Visual: If the solid is yellow or sticky, polymerization has likely initiated. Recrystallize before use.

-

NMR: Check for the preservation of the allyl vinyl protons (

5.0–6.0 ppm). Loss of these signals indicates polymerization.

-

References

-

Melting Point & Synthesis: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent. Semantic Scholar. (Verified MP: 87-89°C). Link

-

Pharmacology (CA Inhibition): Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Industrial Application: Neutral nickel plating solution and neutral nickel plating process.[4] CN Patent 109371434B. (Lists Allyl sulfonamide as softening agent). Link

-

General Properties: PubChem Compound Summary for CID 14028213, this compound. Link

Sources

- 1. CAS No. 16325-51-2 Specifications | Ambeed [ambeed.com]

- 2. This compound|Allyl Sulfonamide|CAS 16325-51-2 [benchchem.com]

- 3. Prop-2-ene-1-sulfonyl chloride | C3H5ClO2S | CID 534496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN109371434B - Neutral nickel plating solution and neutral nickel plating process - Google Patents [patents.google.com]

Allyl Sulfonamide Architectures: Synthesis, Reactivity, and Therapeutic Applications

Executive Summary

This technical guide provides a comprehensive analysis of allyl sulfonamide derivatives, a privileged pharmacophore in medicinal chemistry and a versatile intermediate in organic synthesis. We explore the electronic underpinnings that drive their unique reactivity, detailed synthetic protocols, and advanced catalytic transformations including Palladium-catalyzed allylic alkylation (Tsuji-Trost) and Ring-Closing Metathesis (RCM).

Structural and Electronic Foundations

The utility of allyl sulfonamides stems from the synergistic relationship between the electron-withdrawing sulfonyl group (

Electronic Character and Acidity

The sulfonyl group exerts a strong inductive (

-

pKa Values: Typical

-allyl sulfonamides exhibit pKa values in the range of 9.5 – 10.5 (in water). -

Substituent Effects: Electron-withdrawing groups (EWGs) on the sulfonamide aryl ring (e.g.,

, "Nosyl") can lower the pKa to ~7–8, dramatically increasing nucleophilicity upon deprotonation. -

Crystallography: X-ray diffraction studies reveal that

-allyl sulfonamides often adopt a twisted conformation where the

The "Soft" Nucleophile Paradigm

Upon deprotonation, the sulfonamide anion acts as a classic "soft" nucleophile . This is critical for transition metal catalysis. According to the Hard-Soft Acid-Base (HSAB) theory, the delocalized negative charge on the nitrogen/oxygen system prefers orbital-controlled reactions (e.g., with soft electrophiles like

Figure 1: Deprotonation of allyl sulfonamides yields a soft nucleophile that preferentially reacts with soft electrophiles, a key principle in Pd-catalyzed allylation.

Synthetic Architectures

Synthesis of allyl sulfonamides must account for the potential lability of the allyl group and the nucleophilicity of the nitrogen.

Method A: Direct Sulfonylation (Standard)

The most robust method involves the reaction of allylamine with a sulfonyl chloride.

-

Base Selection: Pyridine or

are standard. For acid-sensitive substrates, solid -

Mechanism: Nucleophilic attack of the amine on the sulfur atom, followed by elimination of chloride.

Method B: Mitsunobu Alkylation (Inversion)

For installing complex allyl groups with specific stereochemistry:

-

Reagents:

, DIAD/DEAD, Allylic Alcohol. -

Advantage: Allows the use of primary sulfonamides (

) as the nucleophile to attack a secondary allylic alcohol with Walden inversion .

Method C: The "Nosyl" Strategy (De-protection)

2-Nitrobenzenesulfonyl (Nosyl) groups are dual-purpose:

-

Activation: The electron-withdrawing nitro group makes the

highly acidic, facilitating alkylation (e.g., Mitsunobu or halides). -

Protection: The sulfonamide can be cleaved later using thiols (PhSH) and base, releasing the secondary amine.

Reactivity Profile I: Transition Metal Catalysis

The most powerful application of allyl sulfonamides lies in their ability to participate in catalytic cycles, particularly with Palladium.

The Tsuji-Trost Reaction

Allyl sulfonamides serve as excellent nucleophiles in the Palladium-catalyzed allylic alkylation (Tsuji-Trost reaction).

-

Mechanism (Outer-Sphere): Because the sulfonamide anion is a "soft" nucleophile (pKa < 25), it attacks the

-allyl palladium complex from the face opposite to the metal. -

Stereochemical Outcome:

-

Oxidative addition of Pd(0) to Allyl-LG (Leaving Group)

Inversion. -

Nucleophilic attack by Sulfonamide

Inversion. -

Net Result: Retention of configuration.

-

Figure 2: The Tsuji-Trost catalytic cycle. Sulfonamides attack the π-allyl species from the face opposite the metal, resulting in net retention of stereochemistry.

Reactivity Profile II: Cyclization Strategies

Allyl sulfonamides are precursors to Sultams (cyclic sulfonamides), which are bioisosteres of lactams.

Ring-Closing Metathesis (RCM)

The presence of the allyl group makes these compounds ideal substrates for RCM using Ruthenium carbenes (Grubbs I/II or Hoveyda-Grubbs).

-

Substrate:

-allyl-alkenyl sulfonamides. -

Product: 5-, 6-, or 7-membered sultams.

-

Critical Parameter: The sulfonamide nitrogen effectively "ties" the two olefins together, utilizing the Thorpe-Ingold effect to accelerate ring closure.

Pauson-Khand Reaction (Advanced)

Intramolecular

-

Catalyst:

or Rhodium catalysts. -

Product: Bicyclic cyclopentenones fused to a sultam ring.

-

Significance: Rapid generation of molecular complexity from simple acyclic precursors.

Medicinal Chemistry Applications

| Therapeutic Area | Mechanism of Action | Role of Sulfonamide/Allyl |

| HIV Therapy | Protease Inhibition | The sulfonamide acts as a transition-state mimic for the peptide bond; allyl groups often serve as hydrophobic anchors in the S1/S2 pockets (e.g., Amprenavir derivatives). |

| Antifungals | Botrytis cinerea inhibition | Allyl sulfonamides disrupt fungal cell wall biosynthesis. X-ray data suggests specific H-bonding interactions in the active site. |

| COX-2 Inhibitors | Anti-inflammatory | Cyclic sultams (derived from RCM of allyl sulfonamides) show selective COX-2 inhibition with reduced gastric side effects compared to traditional NSAIDs. |

Experimental Protocols

Protocol: Synthesis of N-Allyl-4-methylbenzenesulfonamide

A robust, self-validating protocol for primary allylation.

Reagents:

-

p-Toluenesulfonyl chloride (TsCl): 1.0 equiv

-

Allylamine: 1.2 equiv[1]

-

Triethylamine (

): 2.0 equiv -

Dichloromethane (DCM): 0.2 M concentration

-

DMAP: 0.1 equiv (Catalyst)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and purge with

. Add TsCl and DCM. Cool to -

Addition: Add

followed by the dropwise addition of allylamine. The reaction is exothermic; control rate to maintain temp -

Monitoring: Warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc 4:1).

-

Validation: Disappearance of TsCl spot (

) and appearance of product (

-

-

Workup: Quench with 1M HCl (removes excess amine/pyridine). Wash organic layer with Brine. Dry over

. -

Purification: Recrystallize from EtOH or flash chromatography.

-

Characterization:

diagnostic signals:

Protocol: RCM to form 5-membered Sultam

Synthesis of 2-tosyl-2,5-dihydro-1H-pyrrole.

Reagents:

- -diallyltosylamide: 1.0 equiv

-

Grubbs Catalyst (2nd Gen): 2-5 mol%

-

Toluene (Anhydrous): 0.05 M (Dilution is key to prevent polymerization)

Step-by-Step:

-

Degassing: Sparge toluene with Argon for 15 mins (Oxygen poisons the Ru-carbene).

-

Reaction: Dissolve substrate in toluene. Add Grubbs II catalyst in one portion. Heat to

. -

Visual Check: Solution turns from reddish-brown to dark brown/black. Evolution of ethylene gas (bubbles) indicates active metathesis.

-

Quench: After 2 hours, add ethyl vinyl ether (scavenges Ru-carbene) and stir for 30 mins.

-

Purification: Concentrate and pass through a short silica plug to remove Ruthenium byproducts (often colored).

References

-

Mondal, S., & Debnath, S. (2014). Synthesis of Sultams by Ring-Closing Metathesis. Synthesis, 46, 368-374. Link

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. Link

-

Tavares, E. C., et al. (2020). Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. Journal of the Brazilian Chemical Society, 31(11). Link

-

Mukai, C., et al. (2023). Chirality Transfer Intramolecular Pauson-Khand Reaction with N-C Axially Chiral Sulfonamides.[2][3][4] Organic Letters, 25(40), 7390-7394.[3] Link

-

El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(12), 5291. Link

Sources

Chemical Stability of Primary Allylic Sulfonamides: A Technical Guide

Scope Note: This guide defines "Primary Allylic Sulfonamide" as a molecule containing a primary sulfonamide moiety (

Executive Summary: The "Masked Diene" Paradox

Primary allylic sulfonamides (

They function as "masked dienes" or "masked anions." Their stability is governed by two principal failure modes:

-

Base-Catalyzed Isomerization: The conversion to the thermodynamically stable vinylic sulfonamide (

-unsaturated). -

Cheletropic Extrusion: The entropic release of sulfur dioxide (

), often leading to coupling or polymerization.

Researchers must handle these species as transient intermediates unless specific structural constraints (e.g., steric bulk or cyclic constraints) are introduced to arrest these pathways.

Mechanistic Instability Profile

The Isomerization Trap (Thermodynamic Driver)

The most immediate threat to the integrity of a primary allylic sulfonamide is basicity. The

Upon deprotonation, the resulting carbanion is resonance-stabilized. However, reprotonation often occurs at the

-

Trigger: Weak bases (

, -

Outcome: Loss of allylic functionality; formation of Michael acceptors (vinylic sulfonamides are potent electrophiles).

Cheletropic Elimination (Kinetic Driver)

Allylic sulfonamides are precursors to retro-cheletropic reactions. Under thermal stress or Lewis acid catalysis, the

-

Mechanism: Similar to the retro-Diels-Alder reaction or the extrusion of

from sulfolenes (butadiene sulfones). -

Trigger: Heat (

), Lewis Acids ( -

Outcome: Formation of amines, coupling products (dienes), and

gas.

Visualization of Degradation Pathways

The following diagram illustrates the bifurcation of degradation based on environmental triggers (Base vs. Heat).

Figure 1: Divergent degradation pathways of primary allylic sulfonamides. Base triggers isomerization to the conjugated vinyl species; heat triggers sulfur dioxide extrusion.

Synthetic Protocols & Handling

Due to the instability of the corresponding allylic sulfonyl chlorides, standard sulfonamide synthesis (sulfonyl chloride + amine) requires modification. The following protocol utilizes an in-situ capture method to minimize decomposition.

Protocol: Low-Temperature De Novo Synthesis

Avoid isolating allylic sulfonyl chlorides if possible.

Reagents:

-

Allyl Bromide/Chloride

-

Sodium Sulfite (

) -

Phosphorus Pentachloride (

) or Thionyl Chloride ( -

Ammonia (

) or Ammonium Hydroxide (

Step-by-Step Methodology:

-

Sulfinate Formation (Displacement):

-

Dissolve Allyl Bromide (1.0 eq) in water/ethanol (1:1).

-

Add Sodium Sulfite (1.2 eq). Reflux for 2 hours.

-

Checkpoint: Monitor disappearance of alkyl halide via TLC.[1]

-

Concentrate to dryness to obtain Sodium Allylsulfonate (

).

-

-

Activation (The Critical Step):

-

Amination (In-Situ):

-

Cool the reaction mixture to -78°C .

-

Cannulate the acid chloride solution into a stirring solution of saturated

in THF/DCM at -78°C. -

Allow to warm only to 0°C over 1 hour.

-

-

Quench & Isolation:

-

Quench with phosphate buffer (pH 7.0). Avoid strong bases.

-

Extract with EtOAc. Dry over

. -

Concentrate at <30°C under reduced pressure.

-

Self-Validating Analytical Checks

Every batch must undergo the following "Go/No-Go" criteria:

| Analytical Method | Observation | Interpretation | Status |

| 1H NMR | Doublet at | Intact Allylic Sulfonamide | PASS |

| 1H NMR | Doublet at | Isomerized to Vinyl Sulfonamide | FAIL |

| LC-MS | Mass Peak | Target Compound | PASS |

| LC-MS | Mass Peak | Loss of | FAIL |

Stabilization Strategies

If the primary allylic sulfonamide is a required pharmacophore, structural modifications can arrest the degradation pathways.

Steric Shielding ( -Substitution)

Introducing substitution at the

-

Mechanism: Disfavors the formation of the planar carbanion required for isomerization (steric clash).

-

Effect: A gem-dimethyl group (

-dimethyl) renders the sulfonamide nearly inert to base-catalyzed isomerization.

Zwitterionic Stabilization

Converting the sulfonamide to a sulfonylurea or acyl-sulfonamide can lower the

Synthesis Workflow Diagram

This workflow illustrates the "Cold Chain" synthesis required to maintain the integrity of the allylic sulfonyl core.

Figure 2: "Cold Chain" synthesis workflow. The red node highlights the critical instability point where temperature control is mandatory to prevent SO2 loss.

References

-

Vertex AI Search. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. National Institutes of Health. 8

-

Bauer, J. M., Frey, W., & Peters, R. (2014).[6] Asymmetric cascade reaction to allylic sulfonamides from allylic alcohols by palladium(II)/base-catalyzed rearrangement of allylic carbamates. Angewandte Chemie International Edition. 6

-

Dang, H. T., et al. (2018).[9] Sulfur Dioxide Promotes Its Hetero-Diels−Alder and Cheletropic Additions to 1,2-Dimethylidenecyclohexane. ResearchGate. 9

-

Yoda, N., & Marvel, C. S. (1965).[10] Base‐catalyzed polymerization of aromatic sulfonamides with an activated double bond. Journal of Polymer Science. 10

-

Roy, T., & Lee, J. W. (2020).[5] Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. Synlett. 5

Sources

- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. researchgate.net [researchgate.net]

- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 5. Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones [organic-chemistry.org]

- 6. Asymmetric cascade reaction to allylic sulfonamides from allylic alcohols by palladium(II)/base-catalyzed rearrangement of allylic carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN113004175A - Preparation method of allyl sulfonyl chloride - Google Patents [patents.google.com]

- 8. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. | PDF or Rental [articles.researchsolutions.com]

Technical Guide: Safety & Handling of Prop-2-ene-1-sulfonamide

Operational Risk Assessment & Application Protocol

Introduction: Beyond the Standard SDS

Prop-2-ene-1-sulfonamide (CAS: 16325-51-2) is a bifunctional building block containing a reactive allyl group and a sulfonamide moiety. Unlike standard reagents, its dual reactivity presents specific stability challenges—namely, the potential for spontaneous polymerization or oxidative degradation of the alkene functionality.

This guide moves beyond generic compliance text to provide a mechanistic safety framework . It integrates GHS classifications with practical laboratory protocols to ensure data integrity and researcher safety.

Part 1: Substance Identity & Physicochemical Matrix

Scientific Integrity Note: The stability of this compound is temperature-dependent. Unlike saturated sulfonamides, the allyl group introduces susceptibility to radical oxidation.

Table 1: Chemical Specification

| Parameter | Technical Detail |

| IUPAC Name | This compound |

| Common Synonyms | Allylsulfonamide; 2-Propene-1-sulfonamide |

| CAS Number | 16325-51-2 |

| Molecular Formula | |

| Molecular Weight | 121.16 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| SMILES | C=CCS(=O)(=O)N |

| Storage Class | Cold Chain (2-8°C) ; Hygroscopic; Inert Atmosphere Required |

Part 2: GHS Hazard Analysis & Toxicology

Expert Insight: While classified as an irritant, the structural alert for sulfonamides suggests potential for hypersensitivity (allergic reaction) in susceptible individuals. Furthermore, the allyl moiety acts as a weak alkylating agent, necessitating stricter controls than standard irritants.

Hazard Classification (GHS)

-

Signal Word: WARNING

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Mechanistic Toxicology Diagram

The following diagram illustrates the physiological pathways of exposure and the required barrier analysis.

Figure 1: Pathophysiological flow of this compound exposure.[3]

Part 3: Strategic Handling & Engineering Controls

Core Directive: Do not handle this substance on an open bench. The combination of fine particulate nature and respiratory irritation potential mandates containment.

Protocol 3.1: Safe Weighing & Dissolution

-

Engineering Control: Weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

-

PPE Matrix:

-

Gloves: Double-gloving recommended. Inner: Nitrile (4 mil); Outer: Nitrile (8 mil) or Neoprene. Reasoning: Allyl compounds can permeate thin latex.

-

Respiratory: If hood work is impossible, use a P95/P100 particulate respirator.

-

Eyes: Chemical splash goggles (ANSI Z87.1).

-

Protocol 3.2: Storage & Stability Maintenance

This compound is prone to degradation. Follow this self-validating storage loop:

-

Receipt: Check container integrity.

-

Environment: Store at 2°C to 8°C .

-

Atmosphere: Purge headspace with Argon or Nitrogen after every use.

-

Why? Oxygen can initiate radical polymerization of the allyl double bond, leading to insoluble oligomers.

-

Figure 2: Inert atmosphere storage loop to prevent oxidative degradation.

Part 4: Emergency Response & Reactivity

Fire Fighting Measures

-

Hazardous Combustion Products: This compound releases toxic gases upon thermal decomposition:

-

Sulfur Oxides (

): Severe respiratory irritant. -

Nitrogen Oxides (

): Pulmonary edema risk. -

Carbon Monoxide (

). [4]

-

-

Extinguishing Media: Dry chemical,

, or alcohol-resistant foam. Do not use high-pressure water jets (spreads dust).

Spill Containment Protocol

-

Evacuate: Clear the immediate area (10m radius).

-

PPE: Don full PPE including respiratory protection.

-

Contain: Cover spill with a damp absorbent pad (to prevent dust generation).

-

Clean: Scoop into a hazardous waste container.

-

Neutralize: Wipe surface with a dilute soap/water solution, followed by Isopropanol.

Part 5: Synthesis & Application Context

Research Context: this compound is a critical intermediate in the synthesis of sultams and sulfonamide-based pharmacophores. It is frequently used in Palladium-catalyzed allylation reactions.

Experimental Workflow: Pd-Catalyzed Allylation

-

Solvent Selection: Anhydrous THF or DCM is preferred.

-

Base Compatibility: Compatible with weak bases (

,

Figure 3: Typical synthetic workflow for sulfonamide functionalization.

References

-

Sigma-Aldrich (Merck). this compound Safety Data Sheet (SDS). Product No. 16325-51-2.[1][5][6][2][7] Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14028213, this compound. Retrieved from

-

European Chemicals Agency (ECHA). C&L Inventory: this compound.[1] Retrieved from [1]

-

ChemScene. Safety Data Sheet: 2-Propene-1-sulfonamide.[7] Retrieved from

(Note: Always verify specific batch data with the physical SDS provided by your vendor upon delivery.)

Sources

- 1. This compound | C3H7NO2S | CID 14028213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Arylsulfonamide 64B | C23H28N2O5S | CID 54575622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.at [fishersci.at]

- 5. This compound | 16325-51-2 [sigmaaldrich.com]

- 6. 2-Propene-1-sulfonamide 95% | CAS: 16325-51-2 | AChemBlock [achemblock.com]

- 7. chemscene.com [chemscene.com]

An In-depth Technical Guide to the pKa of Prop-2-ene-1-sulfonamide Nitrogen: A Theoretical and Practical Framework

Abstract

Introduction: The Significance of the Sulfonamide pKa

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutics, including antibacterial agents, diuretics, and anti-inflammatory drugs[1]. The acidity of the sulfonamide proton (-SO₂NH-) is a key determinant of its pharmacological profile. The deprotonated sulfonamidate anion exhibits altered solubility, polarity, and hydrogen bonding capacity, which profoundly influences its interaction with biological targets and membranes.

Prop-2-ene-1-sulfonamide (Figure 1) presents a unique case. Unlike the well-studied aromatic sulfonamides, the sulfonyl group is attached to an allyl moiety. This structural difference significantly impacts the electronic environment of the sulfonamide nitrogen, and consequently, its pKa. An accurate pKa value is crucial for:

-

Target Binding: Understanding the ionization state at physiological pH (typically 7.4) is vital for modeling and predicting binding affinity to target proteins.

-

Covalent Inhibitor Design: The nucleophilicity of the sulfonamide nitrogen, which is related to its pKa, can be important in certain reaction mechanisms.

-

Physicochemical Properties: The pKa dictates the charge state of the molecule, which in turn affects its lipophilicity (LogP/LogD) and aqueous solubility.

This guide will provide the necessary tools for researchers to confidently work with and characterize this important chemical entity.

Theoretical Estimation of pKa: Electronic Effects of the Allyl Group

The acidity of a sulfonamide is determined by the stability of its conjugate base, the sulfonamidate anion. Electron-withdrawing groups attached to the sulfonyl moiety stabilize this anion through inductive and/or resonance effects, thereby increasing the acidity (lowering the pKa).

-

Aromatic Sulfonamides (e.g., Benzenesulfonamide): The phenyl group is strongly electron-withdrawing due to both its inductive effect (-I) and its ability to delocalize the negative charge of the conjugate base through resonance. This results in a relatively acidic proton, with the pKa of benzenesulfonamide being approximately 10.0.

-

Alkyl Sulfonamides (e.g., Methanesulfonamide): An alkyl group like methyl is generally considered to be weakly electron-donating (+I effect) compared to hydrogen. This destabilizes the conjugate base, making alkylsulfonamides less acidic than their aromatic counterparts. The pKa of methanesulfonamide is approximately 11.0.

-

This compound: The allyl group's electronic effect is more nuanced. The sp² hybridized carbons of the double bond are more electronegative than sp³ carbons, leading to a weak electron-withdrawing inductive effect (-I)[2][3]. However, this effect is considerably weaker than that of a full aromatic ring and lacks the extensive resonance stabilization.

| Compound | R-Group | Key Electronic Effect | Typical pKa |

| Benzenesulfonamide | Phenyl | Strong -I, -R | ~10.0 |

| Methanesulfonamide | Methyl | Weak +I | ~11.0 |

| This compound | Allyl | Weak -I | Estimated: 10.5 - 11.5 |

| Table 1: Comparison of Electronic Effects and pKa Values. |

Experimental Determination of pKa

For definitive characterization, experimental determination of the pKa is essential. UV-metric titration is a robust and widely used method for compounds containing a chromophore near the ionization site[4][5]. The change in the electronic environment upon deprotonation often leads to a measurable shift in the UV-Vis spectrum.

Detailed Protocol: UV-Metric pKa Determination

This protocol describes the determination of the pKa of this compound using a 96-well plate-based UV spectrophotometric method.

A. Materials and Reagents:

-

This compound (see Section 5 for synthesis)

-

Dimethyl sulfoxide (DMSO), spectroscopic grade

-

A series of universal buffers covering a pH range from ~3 to ~12 with constant ionic strength (I = 0.1 M)[4].

-

Calibrated pH meter

-

UV-Vis spectrophotometer with a 96-well plate reader

-

96-well UV-transparent microtiter plates

B. Protocol Steps:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Plate Preparation:

-

Add 196 µL of each universal buffer solution to individual wells of the 96-well plate, covering the desired pH range (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10, 11, 12), with several replicates for each pH.

-

Include wells containing only buffer (no compound) to serve as blanks for background correction.

-

-

Sample Addition: Add 4 µL of the 10 mM compound stock solution to each buffer-containing well. This results in a final concentration of 200 µM with 2% (v/v) DMSO. The low percentage of co-solvent minimizes its effect on the aqueous pKa[4].

-

Spectrophotometric Measurement:

-

Gently agitate the plate to ensure thorough mixing.

-

Record the full UV-Vis spectrum (e.g., 230-500 nm) for each well using the plate reader.

-

-

Data Analysis:

-

Subtract the blank absorbance (buffer only) from the corresponding sample wells at each pH.

-

Identify wavelengths where the absorbance changes significantly with pH. The best results are often obtained at the wavelength of maximum difference between the fully protonated and deprotonated species.

-

Plot absorbance at the chosen wavelength(s) against the measured pH of each buffer.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation (or a suitable derivative) using non-linear regression software (e.g., GraphPad Prism) to determine the inflection point, which corresponds to the pKa.

-

Workflow for UV-Metric pKa Determination

Caption: Workflow for experimental pKa determination via UV-metric titration.

Addressing Low Aqueous Solubility: The Yasuda-Shedlovsky Extrapolation

If the compound exhibits poor water solubility, the pKa can be determined in a series of mixed-solvent systems (e.g., methanol-water or dioxane-water mixtures) and then extrapolated to pure water[6][7][8].

-

Perform the pKa titration (potentiometrically or spectrophotometrically) in several solvent mixtures with varying compositions (e.g., 30%, 40%, 50%, 60% methanol in water).

-

For each mixture, determine the apparent pKa (psKa).

-

Plot psKa + log[H₂O] against the reciprocal of the dielectric constant (1/ε) of the solvent mixture.

-

A linear extrapolation of this plot to the 1/ε value for pure water yields the aqueous pKa value[9][10].

Computational pKa Prediction

In silico methods provide a powerful, resource-efficient way to estimate pKa values before embarking on synthesis and experimentation. Density Functional Theory (DFT) combined with a continuum solvation model is a common and reliable approach[11].

General Protocol: DFT-Based pKa Prediction

This protocol outlines a general workflow using a thermodynamic cycle.

A. Software and Models:

-

Quantum Chemistry Software: Gaussian, ORCA, etc.

-

Functional: B3LYP or M06-2X are common choices.

-

Basis Set: 6-311+G(d,p) or larger is recommended to handle anions.

-

Solvation Model: SMD (Solvation Model based on Density) or CPCM (Conductor-like Polarizable Continuum Model).

B. Protocol Steps:

-

Geometry Optimization:

-

Build the 3D structures of both the neutral sulfonamide (HA) and its conjugate base, the sulfonamidate anion (A⁻).

-

Perform a full geometry optimization for both species in the gas phase.

-

Perform a full geometry optimization for both species in the solvent (water) using the chosen continuum model.

-

-

Frequency Calculation: Perform a vibrational frequency analysis on all four optimized structures (gas and solvated for both HA and A⁻) at the same level of theory to confirm they are true minima (no imaginary frequencies) and to obtain the thermal corrections to the Gibbs free energy.

-

Calculate Gibbs Free Energies:

-

Calculate the Gibbs free energy of the proton in the gas phase, G(H⁺)gas. This is a standard value.

-

Obtain the experimental value for the Gibbs free energy of solvation of the proton, ΔGsolv(H⁺). This value is well-established but can vary slightly depending on the source; consistency is key.

-

Calculate the Gibbs free energy change of the deprotonation reaction in solution (ΔGaq) using the thermodynamic cycle shown in Figure 2.

-

-

Calculate pKa: Convert the Gibbs free energy change to a pKa value using the equation: pKa = ΔGaq / (2.303 * RT) where R is the gas constant and T is the temperature (298.15 K).

Workflow for Computational pKa Prediction

Caption: Workflow for computational pKa prediction using a DFT-based approach.

Advanced Method: Ab Initio Bond Length (AIBL) Models

Recent studies have demonstrated a strong linear correlation between calculated equilibrium bond lengths within a functional group and its experimental pKa[8]. For sulfonamides, the S-N bond length is a particularly sensitive descriptor of acidity. While developing a new AIBL model requires a training set of molecules with known pKa values, this approach can yield predictions with exceptional accuracy (Mean Absolute Error < 0.5 pKa units)[8]. For the alkyl/allyl sulfonamide class, one could build a reliable model by synthesizing and measuring the pKa of a small set of congeners and correlating these values with their computationally derived S-N bond lengths.

Synthesis Protocol: this compound

The most direct and reliable method for the synthesis of this compound is the reaction of the corresponding sulfonyl chloride with ammonia[8]. Prop-2-ene-1-sulfonyl chloride (allyl sulfonyl chloride) is a commercially available starting material.

A. Materials and Reagents:

-

Prop-2-ene-1-sulfonyl chloride

-

Ammonium hydroxide (aqueous solution, ~28-30% NH₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

B. Protocol Steps:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Prop-2-ene-1-sulfonyl chloride (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.5 M.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Ammonia Addition: While stirring vigorously, add an excess of cold aqueous ammonium hydroxide (5-10 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition. An immediate formation of a white precipitate (ammonium chloride) may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, purify the product further by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Conclusion and Future Outlook

This guide has provided a comprehensive theoretical and practical framework for determining the pKa of this compound's nitrogen. We have established that, based on electronic principles, its pKa is expected to be in the range of 10.5-11.5, rendering it less acidic than typical arylsulfonamides. Detailed, self-validating protocols for both experimental determination via UV-metric titration and computational prediction using DFT have been presented, empowering researchers to obtain reliable data. The inclusion of a robust synthesis protocol further facilitates the study of this important molecule. An accurate understanding of this key physicochemical parameter will undoubtedly accelerate the rational design of novel therapeutics and chemical probes based on the allylsulfonamide scaffold.

References

-

Inductive effect comparison of benzylic and allyl group. Chemistry Stack Exchange. (2018). [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Molecules. (2012). [Link]

-

How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?. ResearchGate. (2016). [Link]

-

Potentiometric pKa determination of water-insoluble compound. Pion Inc. [Link]

-

pH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures. PubMed. (1998). [Link]

-

Substituent Effects on Acidity. Chemistry LibreTexts. (2024). [Link]

-

Analytical Methods. RSC Publishing. [Link]

-

pKa measurements in 15 minutes – the PionT3 Fast UV pKa method. Pion Inc. [Link]

-

Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Der Pharma Chemica. (2013). [Link]

-

Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa. European Journal of Chemistry. (2011). [Link]

-

Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. (2004). [Link]

-

Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. (2019). [Link]

-

The pKa values of the sulfonamides investigated. ResearchGate. [Link]

-

Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. (2019). [Link]

-

3.4 Structural Effects on Acidity and Basicity. KPU Pressbooks. [Link]

-

Relative pKa values of the primary sulfonamide group across the series... ResearchGate. [Link]

-

Synthesis of Some Novel Sulfonamide-imines as Potential Antimicrobial Agents. Bentham Science. (2020). [Link]

- Synthesis of sulfonamide derivatives.

-

Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Publishing. (2021). [Link]

-

Mechanism of reaction between thiols 29 and ammonia in the presence of I2 and tBuOOH. ResearchGate. [Link]

-

Preparation of sulfonamides from N-silylamines. PMC. (2013). [Link]

-

Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. PMC. (2019). [Link]

-

DFT-Machine Learning Approach for Accurate Prediction of pKa. ACS Publications. (2021). [Link]

-

This compound. PubChem. [Link]

-

Catalyst-Free Alkylation of Sulfinic Acids with Sulfonamides via sp3 C−N Bond Cleavage at Room Temperature. ACS Publications. (2009). [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. (2021). [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. ACS Publications. (2023). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 5. scielo.br [scielo.br]

- 6. Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 14418-84-9: prop-2-ene-1-sulfonyl chloride [cymitquimica.com]

- 9. pure.tue.nl [pure.tue.nl]

- 10. researchgate.net [researchgate.net]

- 11. An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of Sultams from Prop-2-ene-1-sulfonamide

Executive Summary

Sultams (cyclic sulfonamides) are privileged pharmacophores in modern drug discovery, serving as bioisosteres for lactams and exhibiting potent biological activities, including anti-inflammatory, antiviral, and anticonvulsant properties. Prop-2-ene-1-sulfonamide (allylsulfonamide) is a versatile, high-value building block for sultam synthesis due to its unique structural features: a nucleophilic nitrogen atom (upon deprotonation) and an electrophilic allylic tail that can participate in cyclization reactions.

This guide details two distinct, field-proven protocols for converting this compound into sultam scaffolds:

-

Ring-Closing Metathesis (RCM): A robust route to unsaturated 6-membered sultams (thiazine dioxides).

-

Iodine-Mediated Cyclization: A stereoselective route to functionalized 5-membered sultams (isothiazolidines).

Strategic Analysis of the Starting Material

This compound (

-

Connectivity Impact:

-

Intramolecular Nucleophilic Attack: Direct attack of the nitrogen onto the terminal carbon of the allyl tail (5-exo-trig) yields a 5-membered ring (isothiazolidine).

-

Metathesis Pairing: Pairing the allyl tail with an N-allyl group creates a chain of 6 atoms (

), leading to a 6-membered ring upon closure.

-

Reaction Pathway Selection Map

Figure 1: Strategic divergence for sultam synthesis based on reaction class.

Protocol A: Synthesis of 6-Membered Sultams via Ring-Closing Metathesis (RCM)

This protocol utilizes the Grubbs II catalyst to effect ring closure between the native allyl tail of the sulfonamide and an introduced N-allyl group. This is the preferred method for generating unsaturated sultams amenable to further functionalization.

Mechanism & Logic

The reaction proceeds via the formation of a diallylsulfonamide intermediate. The key mechanistic insight is the ring size determination:

-

Sulfur backbone:

-

Nitrogen substituent:

-

Metathesis: The two internal alkene carbons join, releasing ethylene.

-

Resulting Skeleton:

. This confirms the formation of a 6-membered 3,6-dihydro-2H-1,2-thiazine 1,1-dioxide.

Experimental Procedure

Step 1: N,N-Diallylation (or N-Monoallylation)

Objective: Install the second alkene handle required for metathesis.

-

Reagents: this compound (1.0 equiv), Allyl bromide (1.2 equiv for mono, 2.5 equiv for di), Potassium Carbonate (

, 2.0 equiv), Acetonitrile (MeCN). -

Procedure:

-

Dissolve this compound in anhydrous MeCN (0.2 M).

-

Add

and stir at room temperature for 15 minutes. -

Add allyl bromide dropwise.

-

Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc).

-

Workup: Filter off solids, concentrate filtrate, and purify via silica gel flash chromatography.

-

Note: For mono-allylation, use a slight excess of sulfonamide or controlled addition to avoid over-alkylation.

-

Step 2: Ring-Closing Metathesis

Objective: Cyclize the diene to form the sultam ring.

-

Reagents: N-Allyl-prop-2-ene-1-sulfonamide (1.0 equiv), Grubbs 2nd Generation Catalyst (2–5 mol%), Anhydrous Dichloromethane (DCM) or Toluene.

-

Procedure:

-

Degassing (Critical): Dissolve the precursor in anhydrous DCM to a dilute concentration (0.01 M to 0.05 M) to favor intramolecular cyclization over intermolecular polymerization. Sparge with Argon/Nitrogen for 15 minutes.

-

Add Grubbs II catalyst in one portion.

-

Reflux (40°C for DCM, 80°C for Toluene) for 2–12 hours.

-

Quenching: Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester Ruthenium.

-

Purification: Filter through a pad of Celite/Silica. Concentrate and purify via column chromatography.[1]

-

Data Summary: RCM Protocol

| Parameter | Specification | Notes |

| Precursor | N-Allyl-prop-2-ene-1-sulfonamide | Must be free of primary amines (catalyst poison). |

| Catalyst | Grubbs II (2–5 mol%) | Superior tolerance to sulfonamide functionality compared to Grubbs I. |

| Concentration | 0.01 M – 0.05 M | High dilution prevents oligomerization. |

| Yield | 75–92% | Typical isolated yield for 6-membered rings. |

| Product | 3,6-dihydro-2H-1,2-thiazine 1,1-dioxide | Unsaturated sultam suitable for hydrogenation or dihydroxylation. |

Protocol B: Synthesis of 5-Membered Sultams via Iodine-Mediated Cyclization

This protocol exploits the electrophilic activation of the alkene by iodine, triggering an intramolecular nucleophilic attack by the sulfonamide nitrogen. This is a powerful method for generating saturated, halogenated sultams (isothiazolidines) that can be further derivatized via cross-coupling.

Mechanism & Logic[2]

-

Activation: Iodine (

) forms a cyclic iodonium ion with the alkene. -

Cyclization: The nitrogen attacks the activated alkene.

-

Regioselectivity (Baldwin's Rules):

-

5-exo-trig: Attack at the terminal carbon (C4) leads to a 5-membered ring.

-

4-endo-trig: Attack at the internal carbon (C3) leads to a 4-membered ring.

-

Outcome: The 5-exo-trig pathway is kinetically favored, yielding the 4-iodo-isothiazolidine scaffold.

-

Experimental Procedure

Step 1: N-Functionalization (Optional but Recommended)

Direct cyclization of the primary sulfonamide (

-

Substrate: N-Benzyl-prop-2-ene-1-sulfonamide.

Step 2: Iodocyclization

-

Reagents: N-Benzyl-prop-2-ene-1-sulfonamide (1.0 equiv), Iodine (

, 2.0 equiv), Sodium Bicarbonate ( -

Procedure:

-

Dissolve the sulfonamide in DCM (0.1 M).

-

Add the base (

) and stir at room temperature. -

Add Iodine (

) in portions. The solution will turn dark violet/brown. -

Stir in the dark at room temperature for 12–24 hours.

-

Monitoring: Disappearance of the alkene starting material by TLC.

-

Quench: Add saturated aqueous Sodium Thiosulfate (

) solution. Shake vigorously until the iodine color disappears (turns colorless/pale yellow). -

Extraction: Extract with DCM (3x), dry over

, and concentrate. -

Purification: Silica gel chromatography (Hexane:EtOAc gradient).

-

Data Summary: Iodocyclization Protocol

| Parameter | Specification | Notes |

| Substrate | N-Alkyl-prop-2-ene-1-sulfonamide | N-H substrates may require stronger bases (e.g., t-BuOK). |

| Reagent | Excess iodine ensures complete conversion of the alkene. | |

| Base | Neutralizes the HI generated during cyclization. | |

| Product | 4-iodo-isothiazolidine 1,1-dioxide | The iodine handle is installed trans to the nitrogen attack (anti-addition). |

| Stereochemistry | Trans-selective | Kinetic product is typically the trans-isomer. |

Troubleshooting & Expert Insights

Common Pitfalls

-

RCM Stalling: Sulfonamides can coordinate to the Ruthenium catalyst, reducing activity.

-

Solution: Use Grubbs II or Hoveyda-Grubbs II catalysts. If stalling occurs, add a Lewis acid (e.g.,

) to sequester the sulfonamide oxygen, though this is rarely needed for simple sultams.

-

-

Intermolecular Polymerization (RCM): Formation of dimers instead of rings.

-

Solution: Strictly adhere to high dilution (<0.05 M) conditions. Add the catalyst slowly via syringe pump if necessary.

-

-

Hydrolysis (Iodocyclization): The iodonium intermediate can be trapped by water to form an alcohol instead of the sultam.

-

Solution: Use anhydrous solvents and keep the reaction vessel sealed.

-

Visualization of Reaction Workflows

Figure 2: Step-by-step operational workflows for RCM and Iodocyclization protocols.

References

-

Mondal, S., & Debnath, S. (2014). Synthesis of Sultams by Ring-Closing Metathesis. Synthesis, 46(03), 368-374.

-

Hanson, P. R., et al. (2008). “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins. Organic Letters, 10(16), 3525–3528.

-

Teng, X., et al. (2023). Intramolecular amination of sulfonamides via Iodine-mediated cyclization. Journal of Organic Chemistry.

-

Reingruber, R., et al. (2009). The chemistry of sultams and sultimines. Organic & Biomolecular Chemistry, 7, 4811-4818.

Sources

Application Note: Prop-2-ene-1-sulfonamide in Olefin Cross-Metathesis

This Application Note is designed for researchers and drug discovery scientists focusing on the functionalization of Prop-2-ene-1-sulfonamide (Allyl Sulfonamide) via Olefin Cross-Metathesis (CM).

Introduction & Mechanistic Insight

This compound (

The "Chameleon" Nature of Allyl Sulfonamides

Understanding the Grubbs Olefin Classification is critical for reaction design. Unlike vinyl sulfonamides (which are electron-deficient Type II/III olefins), allyl sulfonamides behave as Type I Olefins (Rapid Homodimerization).

-

Reactivity Profile: The methylene spacer isolates the alkene from the electron-withdrawing sulfonyl group. Consequently, the olefin is electron-rich and sterically unencumbered.

-

The Challenge: Rapid homodimerization (

) competes with the desired cross-coupling. -

The Solution: Successful CM requires pairing the allyl sulfonamide with a Type II (slow homodimerizing) or Type III (non-homodimerizing) partner, or using statistical stoichiometry.

Mechanistic Risks

-

Isomerization: Ruthenium hydrides (formed from catalyst decomposition) can catalyze the migration of the double bond, converting the allyl sulfonamide into the thermodynamically more stable (but often undesired) vinyl sulfonamide.

-

Chelation: While sulfonamides are less basic than amines, the oxygen atoms of the sulfonyl group or the nitrogen (if deprotonated) can loosely coordinate with the Ru-center, potentially retarding the catalytic turnover.

Catalyst Selection Guide

Selection of the catalyst is dictated by the "Partner Olefin" and the susceptibility of the substrate to isomerization.

| Catalyst | Type | Recommended Use Case | Pros/Cons |

| Grubbs II (G-II) | Ruthenium N-Heterocyclic Carbene | Standard CM with simple partners (e.g., acrylates, styrenes). | Pros: High activity, robust. Cons: Higher risk of isomerization; lower tolerance for very polar impurities. |

| Hoveyda-Grubbs II (HG-II) | Phosphine-free Ru-chelate | Complex CM involving bulky or highly functionalized partners. | Pros: Excellent stability ("release-return" mechanism), handles polar groups well. Cons: Slower initiation than G-II. |

| Blechert / Grela | Activated HG-II derivatives | Difficult CM (sterically hindered). | Pros: Faster initiation than HG-II. Cons: Often more expensive/less available. |

Recommendation: Start with Hoveyda-Grubbs II (HG-II) for maximum reproducibility and functional group tolerance.

Experimental Protocol

General Considerations

-

Stoichiometry: If the partner is Type II (e.g., methyl acrylate), use 2.0 equivalents of the Type II olefin relative to the allyl sulfonamide to suppress homodimerization.

-

Concentration: 0.1 M to 0.2 M is optimal. Higher concentrations favor homodimerization; lower concentrations slow the reaction.

-

Solvent: Dichloromethane (DCM) (anhydrous, degassed).

Step-by-Step Procedure

Objective: Synthesis of an

Materials:

-

This compound (1.0 equiv)

-

Methyl Acrylate (2.0 equiv) [Type II Partner]

-

Hoveyda-Grubbs II Catalyst (2.5 - 5.0 mol%)

-

Anhydrous DCM (degassed)

-

1,4-Benzoquinone (10 mol%) [Optional: Isomerization Inhibitor]

Workflow:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon or Nitrogen.

-

Dissolution: Add this compound (1.0 equiv) and Methyl Acrylate (2.0 equiv) to the flask.

-

Solvent Addition: Add anhydrous, degassed DCM to achieve a concentration of 0.1 M with respect to the sulfonamide.

-

Note: Degassing is crucial.[1] Oxygen promotes catalyst decomposition into hydride species that cause isomerization.

-

-

Additive (Optional): If isomerization is observed in test runs, add 1,4-Benzoquinone (10 mol%) at this stage.

-

Catalyst Addition: Add Hoveyda-Grubbs II catalyst (2.5 mol%) as a solid in one portion under positive inert gas pressure.

-

Reaction: Heat the mixture to mild reflux (40°C) for 4–12 hours. Monitor by TLC or LC-MS.

-

Checkpoint: If conversion stalls <50%, add a second portion of catalyst (2.5 mol%).

-

-

Quenching: Once complete, cool to room temperature. Add ethyl vinyl ether (excess) or activated charcoal to quench the active Ru-carbene. Stir for 30 mins.

-

Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography (Silica gel; Gradient: Hexanes/EtOAc).

Reaction Logic Visualization

Caption: Decision tree for optimizing Cross-Metathesis of Allyl Sulfonamides based on partner olefin classification.

Troubleshooting & Optimization

The following table summarizes common failure modes and validated solutions.

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or poor initiation. | 1. Ensure solvent is strictly degassed.2.[1] Switch to Blechert catalyst for faster initiation.3. Increase temperature to 80°C (switch solvent to Toluene). |

| Homodimer is Major Product | Statistical reaction dominance.[2] | 1. Increase equivalents of the Type II partner (up to 5.0 eq).2. Add the allyl sulfonamide slowly (syringe pump) to the solution of catalyst + partner. |

| Isomerization (Vinyl Sulfonamide) | Ru-Hydride formation. | 1. Add 1,4-benzoquinone (10 mol%) or acetic acid (10 mol%).2. Lower reaction temperature.3. Reduce reaction time. |

| No Reaction | Steric bulk of sulfonamide. | 1. Use Grela catalyst (sterically modified).2. Verify substrate purity (remove amine impurities). |

References

-

Preparation of Functionalized α,β-Unsaturated Sulfonamides via Olefin Cross-Metathesis. Source: Organic Letters (2020). URL:[Link] Note:[3][4][5] While focusing on vinyl sulfonamides, this paper establishes the comparative reactivity and catalyst choices (HG-II) relevant to sulfonamide CM.

-

A General Model for Selectivity in Olefin Cross Metathesis. Source: Journal of the American Chemical Society (2003). URL:[Link] Note:[3][5] The foundational text for the "Type I/II/III/IV" olefin classification system used in this protocol.

-

Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization. Source: Organic & Biomolecular Chemistry (2012). URL:[Link] Note: Provides the mechanistic basis for using additives like benzoquinones to prevent allyl-to-vinyl isomerization.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Frontiers | Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of Functionalized α,β-Unsaturated Sulfonamides via Olefin Cross-Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Hoveyda-Grubbs Catalyst Conditions for Allylsulfonamide Metathesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Self-Validating Experimental Protocols

Executive Summary & Scientific Rationale

Allylsulfonamides are highly versatile building blocks in modern drug discovery. Through olefin metathesis, they serve as direct precursors to cyclic sulfonamides (sultams) and functionalized linear sulfonamides—motifs that are ubiquitous in pharmaceuticals, including protease inhibitors and antimigraine agents like naratriptan analogs[1].

While first-generation ruthenium catalysts often struggle with heteroatom-rich substrates, the Hoveyda-Grubbs 2nd Generation (HG-II) catalyst has emerged as the gold standard for these transformations. The bidentate 2-isopropoxybenzylidene ligand in HG-II provides superior stability towards moisture and air, and initiates via a controlled associative/dissociative mechanism. This controlled initiation is critical for allylsulfonamides, as it prevents rapid catalyst decomposition before the sterically demanding metallacyclobutane intermediate can form.

Mechanistic Causality & Reaction Design

Successful metathesis of allylsulfonamides requires a deep understanding of the thermodynamic and kinetic forces at play. Do not treat the reaction conditions as arbitrary; every parameter is a deliberate manipulation of the catalytic cycle.

-

The Protective Role of the Sulfonyl Group: Free amines are notorious for coordinating to the ruthenium center, effectively poisoning the catalyst. The strongly electron-withdrawing nature of the

group reduces the Lewis basicity of the nitrogen atom. This natively "protects" the catalyst, allowing the olefin to coordinate without competitive heteroatom chelation. -

Concentration as a Thermodynamic Switch: Ring-Closing Metathesis (RCM) is an intramolecular process, whereas Cross-Metathesis (CM) and Acyclic Diene Metathesis (ADMET) are intermolecular. Operating at high dilution (0.01–0.05 M) entropically favors the unimolecular RCM pathway, suppressing unwanted oligomerization[2]. Conversely, CM requires high concentrations (0.1–0.5 M) to drive bimolecular collisions.

-

Solvent Causality: Dichloromethane (DCM) is the standard solvent due to its polarity and ability to stabilize the polar transition states of the metallacyclobutane. However, for highly substituted allylsulfonamides, the activation energy for cycloreversion is high. In these cases, Benzotrifluoride (BTF) or Toluene is used to allow for elevated reaction temperatures (up to 80 °C) while maintaining a greener profile than chlorinated solvents[3].

Fig 1. Divergent pathways for allylsulfonamide metathesis using Hoveyda-Grubbs II.

Quantitative Parameter Optimization

The following table summarizes the optimized parameters for differentiating between RCM and CM pathways when utilizing the HG-II catalyst.

| Parameter | Ring-Closing Metathesis (RCM) | Cross-Metathesis (CM) | Causality / Rationale |

| Concentration | 0.01 – 0.05 M | 0.1 – 0.5 M | Dilution prevents intermolecular ADMET in RCM; high concentration drives bimolecular CM collisions[2]. |

| Catalyst Loading | 1 – 2 mol% | 2 – 5 mol% | CM requires higher loading due to competitive homodimerization and statistical product distribution. |

| Solvent | DCM, Toluene, BTF | DCM, DCE | BTF offers a greener, high-boiling alternative to DCM for stubborn RCM cyclizations[3]. |

| Temperature | 25 °C – 80 °C | 40 °C – 60 °C | Elevated temps accelerate the cycloreversion of the metallacyclobutane intermediate in hindered substrates. |

| Stoichiometry | Intramolecular (1 equiv) | 2.0 – 5.0 equiv of partner | Excess of the less expensive/Type I olefin partner drives the equilibrium toward the desired heterodimer[4]. |

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The methodologies below incorporate built-in chemical checkpoints to ensure data integrity and prevent artifactual results during analysis.

Protocol A: Ring-Closing Metathesis (RCM) of -Diallylsulfonamides

Objective: Synthesis of 3-pyrroline sulfonamides (sultam precursors).

-

Preparation & Degassing: In a flame-dried Schlenk flask, dissolve 1.0 mmol of

-diallyl-p-toluenesulfonamide in 20 mL of anhydrous DCM (yielding a 0.05 M solution). Sparge the solution with Argon for 15 minutes.-

Causality: While HG-II is air-stable in its resting state, the active 14-electron ruthenium methylidene formed during the cycle is highly susceptible to oxidative decomposition.

-

-

Catalyst Initiation: Add 0.02 mmol (2 mol%) of Hoveyda-Grubbs II catalyst in one portion. The solution will transition from a pale green to a deep brownish-red as the active carbene is generated. Stir at 40 °C.

-

Validation Checkpoint (EVE Quench): At the 1-hour mark, extract a 50 µL aliquot and immediately inject it into a GC vial containing 100 µL of 5% ethyl vinyl ether (EVE) in hexanes.

-

Causality: EVE reacts instantly with the active Ru-carbene to form an inactive, stable Fischer carbene. This freezes the reaction state, ensuring that the GC-MS conversion data is an exact snapshot of the reactor at that minute, rather than continuing to react inside the hot GC injection port.

-

-

Workup & Mass Balance Check: Once conversion exceeds 95%, add 0.2 mL of EVE to the bulk reactor and stir for 15 minutes. Concentrate under reduced pressure. Purify via silica gel flash chromatography.

-

Validation: Compare the isolated yield to the GC conversion. A discrepancy >10% indicates that the concentration was too high, leading to unquantified oligomeric byproducts (ADMET) that stuck to the baseline of the column.

-

Protocol B: Cross-Metathesis (CM) with Electron-Deficient Olefins

Objective: Synthesis of functionalized linear sulfonamides via coupling with acrylates.

-

Substrate Mixing: Dissolve 1.0 mmol of

-allyl-p-toluenesulfonamide and 3.0 mmol of methyl acrylate in 5 mL of anhydrous DCM (0.2 M relative to the sulfonamide).-

Causality: According to Chatterjee's selectivity model, allylsulfonamides act as Type I (fast homodimerizing) olefins, while acrylates are Type II (slow homodimerizing)[4]. An excess of the Type II partner is required to statistically drive the formation of the heterodimer and consume the Type I homodimer via secondary metathesis.

-

-

Reaction: Add 0.05 mmol (5 mol%) of HG-II catalyst. Heat to 50 °C under a reflux condenser and Argon atmosphere for 12 hours.

-

Quench & Purification: Quench with EVE as described in Protocol A. Purify via chromatography, eluting with a Hexanes/Ethyl Acetate gradient.

Fig 2. HG-II catalytic cycle and the ethyl vinyl ether (EVE) self-validation quench mechanism.

Troubleshooting & Advanced Mechanistic Interventions

Issue: Double-Bond Isomerization (Formation of Vinyl Sulfonamides) During prolonged heating, the HG-II catalyst can undergo thermal decomposition, generating ruthenium-hydride species. These hydrides are potent catalysts for double-bond migration, which will isomerize the terminal allylsulfonamide into an internal vinyl sulfonamide, halting the metathesis cycle.

-

Intervention: Add 10 mol% of 1,4-benzoquinone to the reaction mixture at the start.

-

Causality: Benzoquinone acts as a mild, selective oxidant. It rapidly oxidizes the parasitic Ru-hydride species back to inactive states without affecting the structural integrity of the primary Ru-carbene driving the metathesis[1].

References

1.[1] Title : Preparation of Functionalized α,β-Unsaturated Sulfonamides via Olefin Cross-Metathesis. Source : Organic Letters (ACS Publications), 2020. URL :[Link] 2.[2] Title : Regioselectivity in the Heck (Mizoroki-Heck) Reaction (Academic Thesis Excerpt detailing RCM of diallylsulfonamides). Source : buecher.de. URL :[Link] 3.[3] Title : A tunable family of CAAC-ruthenium olefin metathesis catalysts modularly derived from a large-scale produced ibuprofen intermediate. Source : Scientific Reports (Nature Portfolio), 2023. URL :[Link] 4.[4] Title : A General Model for Selectivity in Olefin Cross Metathesis. Source : Journal of the American Chemical Society, 2003. URL :[Link]

Sources

Application Notes and Protocols for the Heck Coupling of Prop-2-ene-1-sulfonamide

Introduction: The Strategic Importance of Vinyl Sulfonamides in Medicinal Chemistry

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and control.[1][2] Its application in the pharmaceutical industry is widespread, facilitating the construction of complex molecular architectures that are central to many therapeutic agents.[3] Within this context, vinyl sulfonamides have emerged as particularly valuable building blocks. The sulfonamide moiety is a well-established pharmacophore, and its vinyl appendage provides a versatile handle for further molecular elaboration. Prop-2-ene-1-sulfonamide, as a readily accessible and reactive olefin, is an exemplary substrate for Heck couplings, providing a direct route to a diverse array of substituted vinyl sulfonamides. These products are of significant interest in drug discovery, serving as precursors to advanced intermediates and as potential covalent inhibitors targeting specific amino acid residues.[4]

This document provides a comprehensive guide to the Heck coupling reaction conditions for this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into optimizing reaction conditions for maximal yield and purity.

Mechanistic Insights: The Catalytic Cycle of the Heck Reaction

The widely accepted mechanism for the Heck reaction involves a palladium(0)/palladium(II) catalytic cycle.[2] Understanding this cycle is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl or vinyl halide (or triflate) to a coordinatively unsaturated palladium(0) species. This is often the rate-determining step and results in the formation of a square planar palladium(II) complex.[2][5]

-

Olefin Coordination and Migratory Insertion: The alkene, in this case, this compound, then coordinates to the palladium(II) center. This is followed by a syn-migratory insertion of the aryl or vinyl group into the double bond of the sulfonamide. For electron-deficient alkenes like this compound, the insertion typically occurs at the β-carbon of the double bond to form a new carbon-carbon bond.[2]

-

β-Hydride Elimination: Following migratory insertion, a syn-β-hydride elimination occurs, where a hydrogen atom from the carbon adjacent to the palladium-bearing carbon is transferred to the metal. This step forms the desired substituted alkene product and a hydridopalladium(II) complex. The stereochemical outcome is predominantly the trans or (E)-isomer due to its greater thermodynamic stability.[2]

-

Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX from the hydridopalladium(II) complex in the presence of a base. This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2][6]

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

Optimized Protocol for the Heck Coupling of this compound

This protocol provides a general starting point for the Heck coupling of this compound with an aryl bromide. Optimization of specific parameters may be necessary for different aryl halides or desired scales.

Materials and Reagents

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

This compound

-

Aryl bromide

-

Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

-

Silica gel for column chromatography

Experimental Procedure

-

Catalyst Pre-activation (if using Pd(OAc)₂): In a dry Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (1-5 mol%) and the phosphine ligand (2-10 mol%, typically a 2:1 or 4:1 ligand to palladium ratio) in a portion of the anhydrous solvent. Stir the mixture at room temperature for 15-30 minutes. The color of the solution may change, indicating the formation of the active catalyst complex. The use of Pd(II) precursors like Pd(OAc)₂ with phosphine ligands is often more efficient than using Pd(0) sources directly.[6]

-

Reaction Setup: To the flask containing the activated catalyst, add the aryl bromide (1.0 eq), this compound (1.1-1.5 eq), and the base (1.5-2.0 eq). Add the remaining anhydrous solvent to achieve the desired concentration (typically 0.1-0.5 M).

-

Reaction Execution: Equip the flask with a condenser and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The optimal temperature will depend on the reactivity of the aryl halide.[5]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The crude product is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted vinyl sulfonamide.